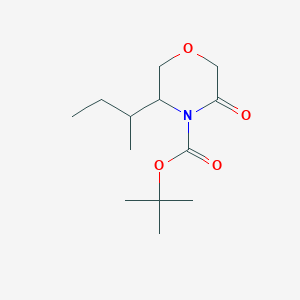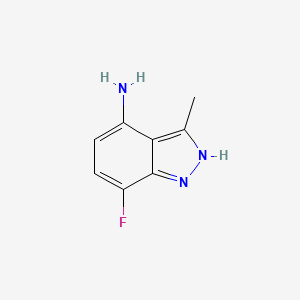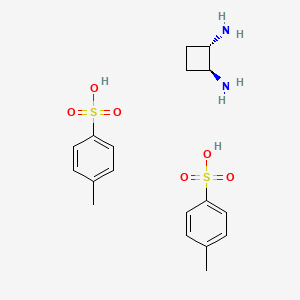
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) is a chiral diamine compound that has gained attention in various fields of chemistry and industry. This compound is characterized by its cyclobutane ring structure with two amino groups in the 1 and 2 positions, and it is often used in the form of its bis(4-methylbenzenesulfonic acid) salt. The presence of the chiral centers makes it an important compound for enantioselective synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclobutane-1,2-diamine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine . The reaction is usually carried out in anhydrous ethanol under reflux conditions to ensure complete condensation of the primary amino groups .
Industrial Production Methods
Industrial production of (1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization and characterization using techniques like IR and NMR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-cyclobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S,2S)-cyclobutane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-cyclobutane-1,2-diamine: A stereoisomer with similar chemical properties but different biological activity due to its chiral configuration.
1,2-diaminocyclohexane: A structurally similar compound with a cyclohexane ring instead of a cyclobutane ring.
1,2-diphenylethylenediamine: Another chiral diamine used in similar applications but with different steric and electronic properties.
Uniqueness
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) is unique due to its specific chiral configuration and the presence of the cyclobutane ring, which imparts distinct steric and electronic characteristics. These features make it particularly valuable in enantioselective synthesis and catalysis, where the precise control of stereochemistry is crucial.
Propiedades
Fórmula molecular |
C18H26N2O6S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(1S,2S)-cyclobutane-1,2-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C4H10N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-2-4(3)6/h2*2-5H,1H3,(H,8,9,10);3-4H,1-2,5-6H2/t;;3-,4-/m..0/s1 |
Clave InChI |
KNVCGIUURDIOHA-LTQLKUHTSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H]([C@H]1N)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine](/img/structure/B13902353.png)

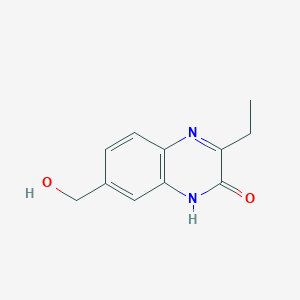

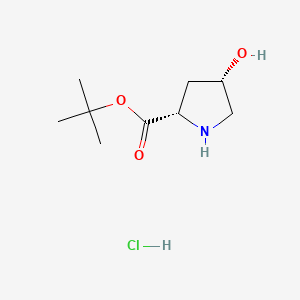
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)

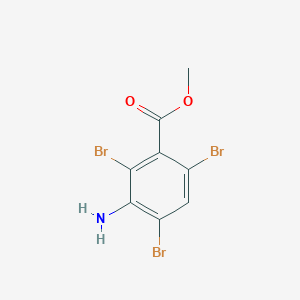
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)

![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)

